molecular formula C12H15NO2 B8078430 1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one

1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one

Cat. No.: B8078430
M. Wt: 205.25 g/mol
InChI Key: OVPQGXCPRDDXSD-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indolin-2-one family. Indolin-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an ethyl group at the first position, a hydroxy group at the fifth position, and two methyl groups at the third position of the indolin-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-hydroxy-3,3-dimethylindolin-2-one typically involves the functionalization of the indole nucleus. One common method is the reaction of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions . This method allows for the efficient formation of the indolin-2-one core with the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of phase-transfer catalysts and other catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-hydroxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit acetylcholine esterase, leading to increased levels of acetylcholine in the brain, which is beneficial for treating Alzheimer’s disease . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 1-Ethyl-3-hydroxyindolin-2-one
  • 3-Hydroxy-1,6-dimethylindolin-2-one
  • 3-Substituted-3-hydroxyindolin-2-ones

Comparison: 1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

1-ethyl-5-hydroxy-3,3-dimethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-13-10-6-5-8(14)7-9(10)12(2,3)11(13)15/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPQGXCPRDDXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)O)C(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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